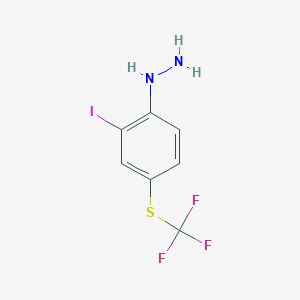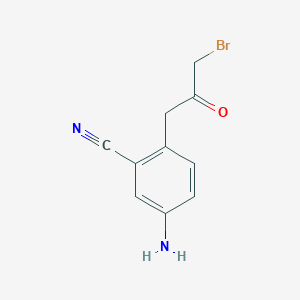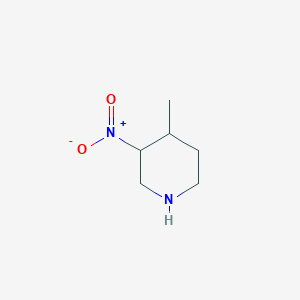
4-Methyl-3-nitropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-nitropiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its nitro group at the third position and a methyl group at the fourth position on the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitropiperidine typically involves the nitration of 4-methylpiperidine. One common method includes the reaction of 4-methylpiperidine with nitric acid under controlled conditions to introduce the nitro group at the third position. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with temperature control to ensure the selective nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-nitropiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4-Methyl-3-aminopiperidine.
Oxidation: 4-Carboxy-3-nitropiperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-3-nitropiperidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-nitropiperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, modulating biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
4-Methyl-3-nitropyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Nitropiperidine: Lacks the methyl group at the fourth position.
4-Methylpiperidine: Lacks the nitro group at the third position
Uniqueness: 4-Methyl-3-nitropiperidine is unique due to the presence of both a nitro group and a methyl group on the piperidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
4-methyl-3-nitropiperidine |
InChI |
InChI=1S/C6H12N2O2/c1-5-2-3-7-4-6(5)8(9)10/h5-7H,2-4H2,1H3 |
Clé InChI |
PCPCXTIUFYBJST-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
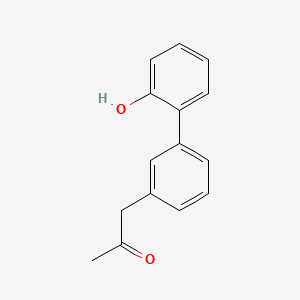

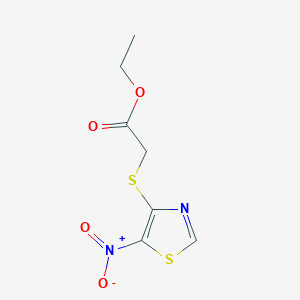
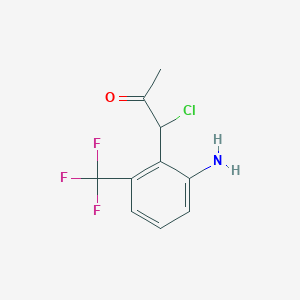



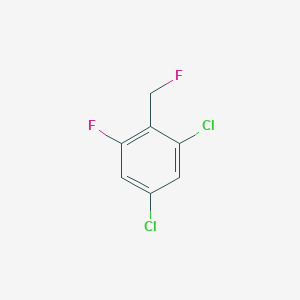
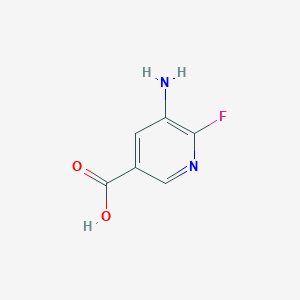
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
